molecular formula C10H10ClN3OS B13943571 4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine

4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine

Cat. No.: B13943571
M. Wt: 255.72 g/mol
InChI Key: KHANIWBUYRMAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine is a heterocyclic compound that features a thiazolo[4,5-C]pyridine core with a morpholine substituent. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the annulation of a thiazole ring to a pyridine derivative . The reaction conditions often include the use of suitable catalysts and solvents to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by forming hydrogen bonds with key amino acids in the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to downstream effects on cellular signaling pathways .

Properties

Molecular Formula

C10H10ClN3OS

Molecular Weight

255.72 g/mol

IUPAC Name

4-(6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-yl)morpholine

InChI

InChI=1S/C10H10ClN3OS/c11-9-5-8-7(6-12-9)13-10(16-8)14-1-3-15-4-2-14/h5-6H,1-4H2

InChI Key

KHANIWBUYRMAGE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=CN=C(C=C3S2)Cl

Origin of Product

United States

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